BenchChemオンラインストアへようこそ!

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Phosphodiesterase inhibition Regiochemistry SAR

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2216751-17-4) is a pre-formed hydrochloride salt of a 7-benzyloxy-substituted tetrahydroisoquinoline (THIQ) scaffold. The parent free base (CAS 252061-94-2) and the hydrochloride salt serve as versatile intermediates in medicinal chemistry, with the hydrochloride form offering enhanced aqueous solubility and crystallinity relative to the free base.

Molecular Formula C16H18ClNO
Molecular Weight 275.78
CAS No. 2216751-17-4
Cat. No. B3008742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS2216751-17-4
Molecular FormulaC16H18ClNO
Molecular Weight275.78
Structural Identifiers
SMILESC1CNCC2=C1C=CC(=C2)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C16H17NO.ClH/c1-2-4-13(5-3-1)12-18-16-7-6-14-8-9-17-11-15(14)10-16;/h1-7,10,17H,8-9,11-12H2;1H
InChIKeyNZDLVIDOXFSZDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Compound Identity, Scaffold Class, and Baseline Procurement Profile


7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2216751-17-4) is a pre-formed hydrochloride salt of a 7-benzyloxy-substituted tetrahydroisoquinoline (THIQ) scaffold [1]. The parent free base (CAS 252061-94-2) and the hydrochloride salt serve as versatile intermediates in medicinal chemistry, with the hydrochloride form offering enhanced aqueous solubility and crystallinity relative to the free base . This compound belongs to a privileged scaffold class that has been incorporated into 49 patent-disclosed structures targeting PDE4, monoamine oxidase, microtubules, and other disease-relevant targets [2].

Why In-Class Tetrahydroisoquinoline Analogs Cannot Simply Substitute for 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline Hydrochloride


Tetrahydroisoquinoline scaffolds are not functionally interchangeable. The position of the benzyloxy substituent (C6 vs. C7) and the choice of salt form (free base vs. hydrochloride) produce quantifiable differences in solubility, target engagement, and downstream biological potency. SAR studies across PDE4 and tubulin polymerization assays demonstrate that C7 substitution identity (benzyloxy > methoxy > hydroxy > hydrogen) can drive activity differences exceeding 3000-fold within a closely related series [1]. The hydrochloride salt form of the 7-benzyloxy derivative provides practical advantages in solubility and formulation over the corresponding free base, directly impacting its utility in assay development and scale-up workflows [2].

Head-to-Head Quantitative Evidence: Where 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline Hydrochloride Differentiates from Closest Analogs


Regiochemical Differentiation: 7-Benzyloxy vs. 6-Benzyloxy THIQ — Impact on PDE Inhibitory Potency

In a systematic SAR study of 19 dihydro- and tetrahydroisoquinoline PDE inhibitors, the 6-methoxy-7-benzyloxy substitution pattern (as in USV 2469) was found to be equipotent with the most potent inhibitor in the series (USV 2776), while each dihydroisoquinoline substantially outperformed its tetrahydroisoquinoline counterpart. The rank order at C6/C7 was benzyloxy > methoxy > hydroxy > hydrogen, spanning a >3000-fold activity range across the series [1]. This regiochemical SAR establishes that the 7-benzyloxy group installed in the target compound confers a specific potency profile distinct from the 6-benzyloxy regioisomer, which would be required to access a different, untested region of chemical space.

Phosphodiesterase inhibition Regiochemistry SAR

Hydrochloride Salt vs. Free Base: Solubility and Handling Differentiation

The free base of 1,2,3,4-tetrahydroisoquinoline exhibits limited aqueous solubility of approximately 20 g/L at 20°C, whereas hydrochloride salt formation markedly improves water solubility and crystallinity, facilitating isolation, purification, and formulation [1]. The target compound (CAS 2216751-17-4) is supplied specifically as the pre-formed hydrochloride salt with molecular weight 275.77 g/mol (vs. 239.31 for the free base), with a purity specification of ≥95% . The salt form also confers superior long-term storage stability under recommended conditions (sealed, dry, 2–8°C) .

Salt selection Aqueous solubility Formulation

C7 Substituent Drives Antiproliferative Potency: Evidence from Microtubule Disruptor Optimization

In the optimization of THIQ-based chimeric microtubule disruptors, modification at the C7 position proved critical for antiproliferative activity. Replacement of the C7-methoxy group with an ethyl group yielded a near 10-fold improvement in activity [1]. Compound 15 (C7-ethyl derivative) achieved a GI50 of 20 nM in DU-145 prostate cancer cells and inhibited tubulin polymerization with an IC50 of 1.8 μM, comparable to the clinical drug combretastatin A-4 [1]. While the target 7-benzyloxy compound was not directly tested in this study, the SAR establishes that bulkier C7 substituents (benzyloxy > ethyl > methoxy) are associated with enhanced potency, and the 7-benzyloxy group represents a distinct, underexplored vector in this pharmacophore.

Anticancer Microtubule disruption Tubulin polymerization

Patent Portfolio Density: 49 Patents Citing the 7-Benzyloxy THIQ Scaffold vs. Narrower Application Scope of Regioisomeric Analogs

The 7-benzyloxy-1,2,3,4-tetrahydroisoquinoline scaffold (including the hydrochloride salt) appears in 49 distinct patent filings spanning PDE4 inhibition, cancer therapeutics, and CNS indications [1]. In contrast, the 6-benzyloxy regioisomer and the unsubstituted THIQ scaffold are cited in substantially fewer patent families as core inventive structures. A notable specific patent (CN100554244C and related families) discloses salt derivatives of 1-(3-methanesulfonamidobenzyl)-6-methoxy-7-benzyloxy-1,2,3,4-tetrahydroisoquinoline with defined water solubility exceeding 3.0 nmol/mL (1.8 mg/mL) [2], demonstrating the practical pharmaceutical relevance of the 7-benzyloxy substitution pattern.

Patent landscape Scaffold precedence IP position

Procurement Differentiation: Controlled Supply Specifications (Purity, Storage, Packaging) vs. Generic THIQ Sources

The 7-benzyloxy THIQ hydrochloride is available from authenticated suppliers with specified purity ≥95% (CymitQuimica/Biosynth) to ≥98% (ChemScene), with defined storage conditions (sealed, dry, 2–8°C) and analytical documentation (COA, SDS available upon request) . In contrast, the 6-benzyloxy regioisomer from the same supplier network is listed as 'ausgelaufen' (discontinued/out of stock), indicating supply chain fragility for the alternative regioisomer . The free base form (CAS 252061-94-2) lacks the hydrochloride salt's crystallinity and requires additional salt formation steps before use in aqueous biological assays.

Quality control Supply chain Reproducibility

Optimal Research and Industrial Application Scenarios for 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline Hydrochloride


PDE4 Inhibitor Lead Optimization: Leveraging the 7-Benzyloxy Regiochemical SAR Advantage

Medicinal chemistry teams pursuing PDE4B-selective inhibitors can use 7-(benzyloxy)-THIQ hydrochloride as a regiochemically defined starting scaffold. The established SAR showing that C7 benzyloxy substitution confers superior potency over methoxy, hydroxy, or hydrogen substituents in PDE assays [1][2] makes this compound a rational choice for hit-to-lead optimization programs targeting inflammatory and respiratory indications.

Microtubule Disruptor Development: Exploiting the C7 Substituent Vector for Anticancer Agent Design

In chimeric microtubule disruptor programs, the C7 position is a validated potency-enhancing vector, with hydrophobic substituents (benzyloxy, ethyl) delivering nanomolar antiproliferative activity [1]. The 7-benzyloxy THIQ hydrochloride provides a stable, crystalline intermediate for further N-functionalization and C1/C3 diversification, directly aligning with the SAR trajectory that produced GI50 values as low as 20 nM in prostate cancer models.

Patent-Driven Pharmaceutical Scaffold Expansion: Building on 49 Precedented Filings

Organizations seeking to expand IP around privileged THIQ scaffolds can procure the 7-benzyloxy hydrochloride as a key intermediate, leveraging the extensive patent precedent (49 filings) that validates this substitution pattern across multiple therapeutic areas [1]. The hydrochloride salt form additionally simplifies scale-up synthesis and salt metathesis workflows as required for pharmaceutical salt screening [2].

SK Channel Blocker Research: Benzyloxy-Functionalized THIQ Analogues with Defined Affinity Profiles

The benzyloxy-functionalized THIQ scaffold has demonstrated enhanced affinity for SK2 and SK3 potassium channels compared to the parent N-methyl-laudanosine scaffold [1]. Researchers exploring small-molecule modulators of small-conductance calcium-activated potassium channels can use the 7-benzyloxy THIQ hydrochloride as a fragment for further elaboration, benefiting from the precedent that benzyloxy substitution enhances target engagement.

Quote Request

Request a Quote for 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.